1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol
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Overview
Description
2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal is a specialized compound used in various scientific research fields. It is known for its unique structure and ability to interact with targeted enzymes, making it valuable in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal involves multiple steps, typically starting with the protection of the hydroxyl groups on the sugar moleculeThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the dithioacetal group into other functional groups.
Reduction: Reducing agents can be used to modify the compound, often leading to the formation of simpler derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler thiol derivatives .
Scientific Research Applications
2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes involved in disease progression.
Mechanism of Action
The compound exerts its effects by interacting with specific enzymes, thereby modulating their activity. This interaction can inhibit or enhance the enzyme’s function, depending on the context. The molecular targets and pathways involved are often related to the compound’s ability to form stable complexes with the enzymes, affecting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose: Lacks the dithioacetal group, making it less reactive in certain contexts.
D-arabino-hexose Propylene Dithioacetal: Similar structure but without the isopropylidene protection, leading to different reactivity and stability
Uniqueness
2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal is unique due to its combination of the isopropylidene protection and the dithioacetal group. This dual functionality allows it to participate in a broader range of chemical reactions and interact more effectively with specific enzymes .
Properties
Molecular Formula |
C12H22O4S2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-[5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C12H22O4S2/c1-12(2)15-9(11(16-12)8(14)7-13)6-10-17-4-3-5-18-10/h8-11,13-14H,3-7H2,1-2H3 |
InChI Key |
XHOCFHXASDXWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(O1)C(CO)O)CC2SCCCS2)C |
Origin of Product |
United States |
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